2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
The compound “2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It’s a part of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues that have been synthesized as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1) .
Synthesis Analysis
The synthesis of these compounds involves a series of reactions, including the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of these compounds is complex, with a pyrano[2,3-d]pyrimidine-2,4-dione scaffold being important for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .Scientific Research Applications
Novel Synthesis Methods
A novel method for synthesizing chromeno[2,3-d]pyrimidine derivatives was proposed by Osyanin et al. (2014), emphasizing the importance of these heterocycles in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties. The study introduces a new synthesis route yielding chromatographically pure materials, highlighting the compounds' diverse biological activities and the potential for further pharmacological exploration (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Catalyst-Free Synthesis
Brahmachari & Nayek (2017) developed a catalyst-free, one-pot synthesis of diversely substituted chromeno[2,3-d]pyrimidine derivatives under ambient conditions. This approach is notable for its mild reaction conditions, high yields, and environmental friendliness, making it an attractive option for creating pharmaceutically relevant compounds (Brahmachari & Nayek, 2017).
Antimicrobial Activity
Janardhan Banothu and Rajitha Bavanthula (2012) synthesized a series of chromeno pyrimidinone derivatives and evaluated their antimicrobial activity against different bacterial and fungal strains. Their work underscores the potential of these compounds as bases for developing new antimicrobial agents (Banothu & Bavanthula, 2012).
Anticancer Potential
Li Hongshuang et al. (2017) focused on the synthesis of pyrano[2,3-f]chromene-4,8-dione derivatives as potential anticancer agents. Their study provides valuable insights into the structure-activity relationships (SARs) of these compounds, with some derivatives showing promising anticancer activities against various human cancer cell lines. This research highlights the therapeutic potential of chromeno[2,3-d]pyrimidine derivatives in cancer treatment (Li Hongshuang et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
The compound this compound interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . The inhibition of PARP-1 by the compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound this compound affects the DNA repair pathway by inhibiting the activity of PARP-1 . This inhibition disrupts the DNA base excision repair (BER) and DNA single-strand break (SSB) repair processes , leading to genomic dysfunction and cell death .
Pharmacokinetics
It is noted that most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. Specifically, it has shown high cytotoxicity against MCF-7 human cancer cell lines . The compound’s action leads to genomic dysfunction and cell death due to the inhibition of the DNA repair mechanism .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has been found to interact with PARP-1, an enzyme involved in DNA repair . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold in the compound is important for interactions with the amino acids present in the active site of the enzyme .
Cellular Effects
In cellular studies, this compound has shown promising activity against MCF-7 and HCT116 human cancer cell lines . It has been observed to inhibit the proliferation of these cells, potentially through its interactions with PARP-1 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of PARP-1 . This binding inhibits the activity of PARP-1, compromising the DNA repair mechanism of cancer cells and leading to genomic dysfunction and cell death .
Temporal Effects in Laboratory Settings
It has been observed to show promising activity against cancer cell lines, suggesting potential long-term effects on cellular function .
Metabolic Pathways
Its interaction with PARP-1 suggests it may play a role in DNA repair pathways .
Subcellular Localization
Its interactions with PARP-1 suggest it may be localized in the nucleus where DNA repair processes occur .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-31-19-13-11-18(12-14-19)24-27-25-22(23(29)20-9-5-6-10-21(20)32-25)26(30)28(24)16-15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVDHGGDXWSVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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